molecular formula C5H12N2O3S B7808276 2-Amino-4-methanesulfonylbutanamide

2-Amino-4-methanesulfonylbutanamide

Cat. No.: B7808276
M. Wt: 180.23 g/mol
InChI Key: JUWCLOJXCNBAJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-methanesulfonylbutanamide is a chemical compound with the molecular formula C5H12N2O3S. It is characterized by the presence of an amino group (-NH2), a methanesulfonyl group (-SO2CH3), and an amide group (-CONH2) attached to a butane backbone. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-methanesulfonylbutanamide typically involves the following steps:

  • Starting Material: The synthesis begins with butanamide as the starting material.

  • Halogenation: The butanamide is halogenated to introduce a halogen atom at the desired position.

  • Nucleophilic Substitution: The halogenated butanamide undergoes nucleophilic substitution with methanesulfonyl chloride to introduce the methanesulfonyl group.

  • Amination: Finally, the compound is treated with an amine source to introduce the amino group, resulting in this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using similar chemical reactions but with optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-methanesulfonylbutanamide can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form nitro compounds.

  • Reduction: The compound can be reduced to form amines.

  • Substitution: The methanesulfonyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles like sodium hydroxide (NaOH) and amines are used in substitution reactions.

Major Products Formed:

  • Oxidation: Nitro compounds are formed.

  • Reduction: Amines are produced.

  • Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

2-Amino-4-methanesulfonylbutanamide has several scientific research applications:

  • Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound is studied for its potential biological activity, including enzyme inhibition.

  • Medicine: It is investigated for its therapeutic potential in treating various diseases.

  • Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism by which 2-Amino-4-methanesulfonylbutanamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

2-Amino-4-methanesulfonylbutanamide is similar to other compounds with similar functional groups, such as:

  • 2-Amino-4-methanesulfonylbutanoic acid

  • 4-Methanesulfonylbutanamide

  • 2-Amino-4-methanesulfonylbutanol

Uniqueness: What sets this compound apart from these compounds is its specific combination of functional groups, which gives it unique chemical and biological properties.

Properties

IUPAC Name

2-amino-4-methylsulfonylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O3S/c1-11(9,10)3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUWCLOJXCNBAJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCC(C(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.